molecular formula C8H11N3O2 B1344992 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1119477-70-1

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1344992
CAS No.: 1119477-70-1
M. Wt: 181.19 g/mol
InChI Key: IBMDYHOPKOCXIN-UHFFFAOYSA-N
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Description

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids leads to the formation of interesting bicyclic heterocycles from the single starting material. These outcomes are highly sensitive to the nature of the reagents used and the reaction medium's acidity. The major tautomeric forms of the bicyclic products in solution vary according to their substitution pattern, demonstrating the compound's flexibility in heterocyclic synthesis (Smyth et al., 2007).

Anticancer Properties

The synthesis of quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate and (7-chloro-4-oxo-chroman-3-yl)-oxo-acetic acid ethyl ester, and subsequent screening for in vitro antiproliferative activity, has revealed that certain derivative compounds exhibit superior anticancer properties compared to paclitaxel, a widely used anticancer agent (Jose, 2017).

Bioactive Molecule Development

The condensation reactions of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones lead to the creation of bioactive molecules like 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines, which exhibit moderate herbicidal activity. The structural characterization and bioassay tests highlight the potential of these compounds in agricultural applications (Wen et al., 2005).

In Vitro Antitumor Activity

Silver complexes based on phosphanes and ester derivatives of Bis(pyrazol-1-yl)acetate ligands have shown significant in vitro antitumor activity. These complexes are more effective than cisplatin in human cancer cell lines and are especially effective against aggressive and resistant human small-cell lung carcinoma (SCLC) cells. Mechanistic studies suggest that these complexes accumulate in cancer cells and selectively target Thioredoxin (TrxR), leading to cancer cell death through apoptosis (Pellei et al., 2023).

Future Directions

The future directions for “(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid” and similar compounds lie in their potential applications in the field of pharmaceutics and medicinal chemistry . Their versatile functionalities make them promising candidates for the development of new drugs .

Properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-7-3-6(5-1-2-5)10-11(7)4-8(12)13/h3,5H,1-2,4,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMDYHOPKOCXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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